5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine
Overview
Description
Compounds like “5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine” belong to a class of organic compounds known as nitrophenols1. Nitrophenols are aromatic compounds containing a phenol group and a nitro group attached to the benzene ring2.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a nitrophenol3. However, the exact synthesis process can vary depending on the specific reactants and conditions used.
Molecular Structure Analysis
The molecular structure of similar compounds typically includes a benzene ring with a nitro group (-NO2) and a phenol group (-OH). The triazole ring and the amine group (-NH2) would be attached to the benzene ring4.Chemical Reactions Analysis
Nitrophenols can undergo various chemical reactions, including reduction reactions. For example, 4-nitrophenol can be reduced to 4-aminophenol in the presence of a reducing agent such as sodium borohydride5.Physical And Chemical Properties Analysis
Nitrophenols are typically crystalline solids at room temperature. They are slightly soluble in water and have a yellow color due to the presence of the nitro group7.Scientific Research Applications
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid :
- Application: This compound has emerged as a potential therapeutic, targeting iron acquisition in mycobacterial species .
- Method: The compound was prepared and its structure was analyzed by 1H NMR, 13C NMR, HRMS, and SC-XRD .
- Results: The structure of the compound was established, and it is being studied for its potential as an antitubercular agent .
-
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde :
- Application: This compound has been used as an intermediate in the synthesis of anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents .
- Method: The compound is commonly prepared via a two-step synthesis involving the copper-catalyzed azide-alkyne cycloaddition reaction with azides and propargyl alcohol or acetal-protected propargyl aldehydes, followed by oxidation or hydrolysis, respectively .
- Results: The formyl group in 4-formyl-1,2,3-triazoles is widely present in the literature, mainly due to the synthetic versatility of the formyl group .
-
- Application: The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
- Method: Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
- Results: Synthesis of various nanostructured materials and their use as catalyst for reduction of nitrophenol in the field of nanotechnology .
Safety And Hazards
Nitrophenols are considered hazardous by the OSHA Hazard Communication Standard. They can cause skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure89.
Future Directions
Future research on nitrophenols and their derivatives could focus on exploring their potential applications in various fields, such as medicine and environmental remediation. Additionally, the development of more efficient and environmentally friendly synthesis methods for these compounds could also be an important area of future research.
Please note that this information is based on general knowledge and might not directly apply to “5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine”. For more specific information, please consult scientific literature or a chemistry professional.
properties
IUPAC Name |
5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-8-10-7(11-12-8)5-1-3-6(4-2-5)13(14)15/h1-4H,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQHSLZBEBYZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397445 | |
Record name | 5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine | |
CAS RN |
59301-21-2 | |
Record name | 5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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